

Technical Support Center: Overcoming Fungicide Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triclopyricarb*

Cat. No.: *B1426711*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing **Triclopyricarb** resistance in Botrytis cinerea. Given that **Triclopyricarb** is a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), this guide focuses on the well-documented mechanisms of QoI resistance to provide effective strategies and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to **Triclopyricarb** and other QoI fungicides in Botrytis cinerea?

A1: The predominant mechanism of resistance to QoI fungicides in Botrytis cinerea is a target-site modification. Specifically, a single point mutation in the mitochondrial cytochrome b (cytb) gene, leading to a glycine to alanine substitution at position 143 (G143A), is the most common cause of resistance.^{[1][2][3][4]} This mutation reduces the binding affinity of QoI fungicides to their target site, rendering the fungicide ineffective.^{[2][4][5][6]}

Q2: Are there other mechanisms of resistance to QoI fungicides in Botrytis cinerea?

A2: While the G143A mutation is the most significant, other mechanisms can contribute to reduced sensitivity. These include the activation of an alternative oxidase (AOX) pathway, which bypasses the blocked site in the mitochondrial respiratory chain. Additionally, multidrug resistance (MDR) mechanisms, involving the overexpression of efflux pumps like ATP-binding

cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can contribute to reduced fungicide efficacy, though they generally confer lower levels of resistance compared to target-site mutations.[\[7\]](#)

Q3: How can I determine if my *Botrytis cinerea* isolates are resistant to **Triclopyricarb**?

A3: You can assess resistance through in vitro sensitivity assays, such as mycelial growth or spore germination assays, on fungicide-amended media. Molecular methods, such as PCR-RFLP or sequencing of the *cytb* gene, can be used to detect the G143A mutation, providing a more definitive diagnosis of target-site resistance.[\[1\]](#)[\[8\]](#)

Q4: What are the general strategies to manage **Triclopyricarb** resistance in the laboratory and field?

A4: The core principles of managing QoI resistance involve reducing selection pressure and utilizing fungicides with different modes of action. Key strategies include:

- Fungicide Rotation: Avoid consecutive applications of fungicides from the same FRAC group. Alternate **Triclopyricarb** with fungicides from different FRAC groups.
- Fungicide Mixtures: Tank-mixing **Triclopyricarb** with a multi-site fungicide or a single-site fungicide with a different mode of action can be effective.[\[9\]](#)[\[10\]](#)
- Integrated Pest Management (IPM): Employ cultural practices to reduce disease pressure, such as sanitation and managing humidity.[\[9\]](#)[\[11\]](#)
- Monitoring: Regularly monitor *Botrytis cinerea* populations for the emergence of resistance.[\[11\]](#)

Q5: Are there alternative fungicides to control **Triclopyricarb**-resistant *Botrytis cinerea*?

A5: Yes, several classes of fungicides with different modes of action are available. These include:

- Succinate dehydrogenase inhibitors (SDHIs) (FRAC Group 7), such as boscalid and fluopyram.[\[11\]](#)

- Anilinopyrimidines (APs) (FRAC Group 9), such as cyprodinil and pyrimethanil.[[12](#)]
- Phenylpyrroles (PPs) (FRAC Group 12), such as fludioxonil.[[13](#)]
- Hydroxyanilides (FRAC Group 17), such as fenhexamid.[[4](#)] It is crucial to consult local recommendations and FRAC guidelines for effective resistance management.

Troubleshooting Guides

Troubleshooting In Vitro Fungicide Sensitivity Assays

| Problem | Possible Cause(s) | Troubleshooting Steps |
|---|---|---|
| Inconsistent EC50 values for the same isolate | - Inconsistent age or concentration of fungal inoculum.- Uneven distribution of fungicide in the agar medium.- Fluctuation in incubation temperature or duration. | - Use freshly prepared spore suspensions or mycelial plugs from actively growing cultures of a standardized age.- Ensure thorough mixing of the fungicide into the molten agar before pouring plates.- Maintain a constant and optimal incubation temperature and measure colony diameters at consistent time points. |
| No inhibition of known sensitive (wild-type) isolates | - Inactive fungicide due to improper storage or preparation.- Error in calculating fungicide concentrations. | - Use a fresh stock of the fungicide and prepare new dilutions.- Double-check all calculations for fungicide concentrations.- Include a positive control with a known effective fungicide. |
| Growth inhibition of resistant isolates at low fungicide concentrations | - Presence of the alternative oxidase (AOX) pathway being inhibited by factors other than the fungicide. | - For QoI fungicides, add salicylhydroxamic acid (SHAM) to the growth medium to inhibit the AOX pathway and obtain more accurate sensitivity data. [14] [15] |
| Contamination of culture plates | - Non-sterile laboratory practices. | - Work in a laminar flow hood.- Sterilize all equipment and media properly.- Use aseptic techniques when handling fungal cultures. |

Troubleshooting Molecular Detection of Resistance

| Problem | Possible Cause(s) | Troubleshooting Steps |
|---|---|---|
| PCR amplification failure (no bands on the gel) | <ul style="list-style-type: none">- Poor quality or insufficient quantity of DNA.- PCR inhibitors in the DNA sample.- Incorrect PCR cycling conditions or primer annealing temperature.- Degraded primers. | <ul style="list-style-type: none">- Re-extract DNA using a reliable protocol.- Include a DNA purification step to remove inhibitors.- Optimize the annealing temperature using a gradient PCR.- Use fresh primer aliquots. |
| Non-specific PCR products (multiple bands) | <ul style="list-style-type: none">- Primer annealing to non-target DNA sequences.- Low annealing temperature. | <ul style="list-style-type: none">- Increase the annealing temperature in the PCR protocol.- Redesign primers to be more specific to the cytb gene of Botrytis cinerea. |
| Ambiguous sequencing results | <ul style="list-style-type: none">- Poor quality PCR product used for sequencing.- Presence of multiple cytb gene copies (heteroplasmy). | <ul style="list-style-type: none">- Purify the PCR product before sending for sequencing.- Clone the PCR product into a vector and sequence individual clones to identify different alleles. |

Quantitative Data Summary

Table 1: EC50 Values of Various Fungicides Against Botrytis cinerea

| Fungicide Class | Active Ingredient | FRAC Group | EC50 Range (µg/mL) for Sensitive Isolates | Reference(s) |
|--|-------------------|------------|---|--------------|
| Quinone outside Inhibitors (QoIs) | Triclopyricarb | 11 | 0.006 - 0.047 | [16][17] |
| Quinone outside Inhibitors (QoIs) | Azoxystrobin | 11 | ~0.087 | [15] |
| Phenylpyrroles (PPs) | Fludioxonil | 12 | < 0.1 | [13] |
| Dicarboximides | Iprodione | 2 | ~0.566 | [15] |
| Anilinopyrimidines (APs) | Pyrimethanil | 9 | Can be > 50 in some populations | [13] |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Boscalid | 7 | 0.1 - 1.42 | [13] |
| Hydroxyanilides | Fenhexamid | 17 | ~0.144 | [15] |

Note: EC50 values can vary significantly between studies and isolates.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

Objective: To determine the effective concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a *Botrytis cinerea* isolate.

Materials:

- *Botrytis cinerea* isolates (test and sensitive control)
- Potato Dextrose Agar (PDA) medium

- Fungicide stock solution (e.g., **Triclopyricarb** in DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator at 20-22°C

Procedure:

- Prepare a stock solution of the fungicide in an appropriate solvent (e.g., DMSO).
- Prepare a series of fungicide concentrations by amending molten PDA with the fungicide stock solution. Include a control plate with the solvent only. For QoI fungicides, it is recommended to add salicylhydroxamic acid (SHAM) to a final concentration of 100 µg/mL to inhibit the alternative oxidase pathway.[\[14\]](#)[\[15\]](#)
- Pour the amended PDA into petri dishes and allow them to solidify.
- Take a 5 mm mycelial plug from the edge of an actively growing 3-5 day old culture of the *Botrytis cinerea* isolate.
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Incubate the plates at 20-22°C in the dark.
- Measure the colony diameter (two perpendicular measurements) daily until the mycelium in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition relative to the control.
- Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log of the fungicide concentration.

Protocol 2: Molecular Detection of the G143A Mutation using PCR-RFLP

Objective: To detect the G143A mutation in the *cytb* gene of *Botrytis cinerea* isolates.

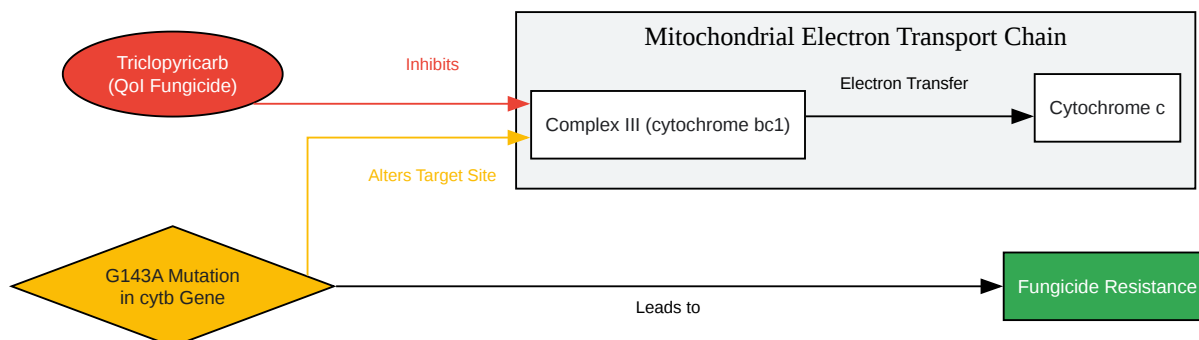
Materials:

- DNA extraction kit
- PCR primers flanking the codon 143 of the *cytb* gene
- Taq DNA polymerase and PCR buffer
- dNTPs
- Thermocycler
- Restriction enzyme Fnu4HI (or another appropriate enzyme that recognizes the mutation site)
- Agarose gel electrophoresis equipment

Procedure:

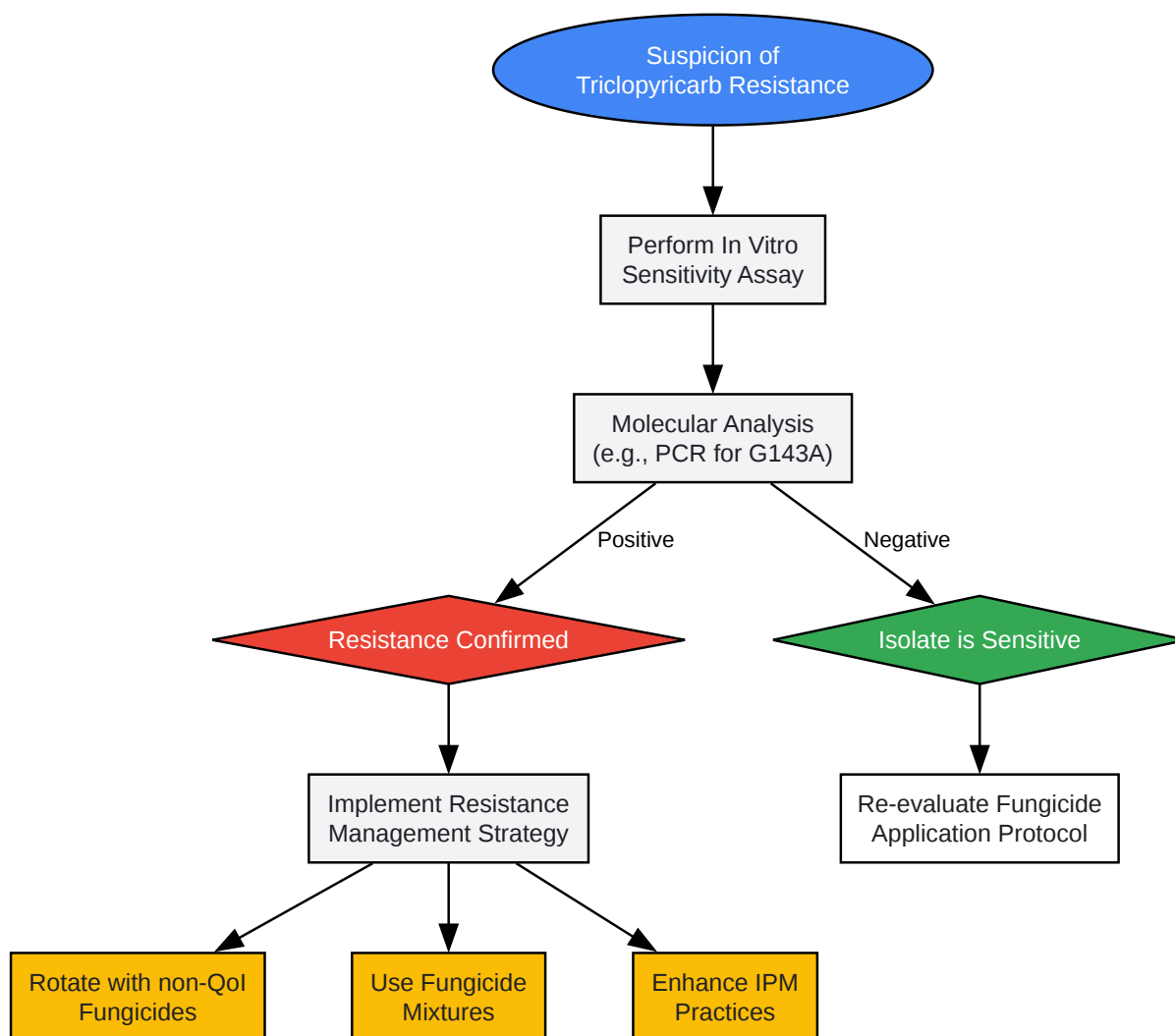
- Extract genomic DNA from the mycelium of the *Botrytis cinerea* isolate.
- Amplify the region of the *cytb* gene containing codon 143 using PCR with specific primers.
- Digest the PCR product with the restriction enzyme Fnu4HI. The G143A mutation creates a recognition site for this enzyme.
- Separate the digested fragments by agarose gel electrophoresis.
- Visualize the DNA fragments under UV light after staining with an intercalating dye.
 - Resistant isolates (G143A): The PCR product will be cleaved by the enzyme, resulting in two smaller bands.
 - Sensitive isolates (G143): The PCR product will remain uncut, showing a single larger band.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of QoI fungicide action and resistance.



[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing and managing QoI resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of the incidence of the G143A mutation and cytb intron presence in the cytochrome bc-1 gene conferring QoI resistance in Botrytis cinerea populations from several hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to QoI Fungicide and Cytochrome b Diversity in the Hungarian Botrytis cinerea Population [jast.modares.ac.ir]
- 3. Fitness and competitive ability of Botrytis cinerea field isolates with dual resistance to SDHI and QoI fungicides, associated with several sdhB and the cytb G143A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungicide Resistance in Botrytis spp. and Regional Strategies for Its Management in Northern European Strawberry Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechnologia.unideb.hu [biotechnologia.unideb.hu]
- 6. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beware: High Risk of Fungicide Resistance in Botrytis [growertalks.com]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 13. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5.1. Botrytis cinerea Isolates [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Triclopyricarb | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Fungicide Resistance in Botrytis cinerea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426711#strategies-to-overcome-triclopyricarb-resistance-in-botrytis-cinerea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com